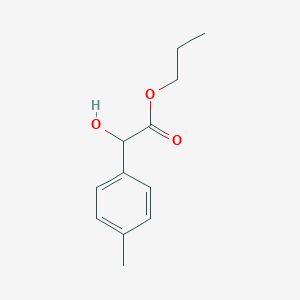
propyl 2-hydroxy-2-(4-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propyl 2-hydroxy-2-(4-methylphenyl)acetate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is derived from the esterification of propyl alcohol and hydroxy(4-methylphenyl)acetic acid. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl hydroxy(4-methylphenyl)acetate typically involves the esterification reaction between propyl alcohol and hydroxy(4-methylphenyl)acetic acid. This reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Propyl alcohol+Hydroxy(4-methylphenyl)acetic acidAcid catalystPropyl hydroxy(4-methylphenyl)acetate+Water
Industrial Production Methods
In industrial settings, the production of propyl hydroxy(4-methylphenyl)acetate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of acid anhydrides or acid chlorides as acylating agents can also be employed to enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
propyl 2-hydroxy-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Propyl alcohol and hydroxy(4-methylphenyl)acetic acid.
Reduction: Propyl alcohol.
Transesterification: A different ester, depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
propyl 2-hydroxy-2-(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of propyl hydroxy(4-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active hydroxy(4-methylphenyl)acetic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl hydroxy(4-methylphenyl)acetate
- Ethyl hydroxy(4-methylphenyl)acetate
- Butyl hydroxy(4-methylphenyl)acetate
Uniqueness
propyl 2-hydroxy-2-(4-methylphenyl)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl analogs, it has a higher boiling point and different solubility characteristics. Its longer alkyl chain also affects its reactivity and interactions in biological systems.
Eigenschaften
CAS-Nummer |
15913-17-4 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
KUMFIUNBUPWSEM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Kanonische SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Key on ui other cas no. |
15913-17-4 |
Synonyme |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















